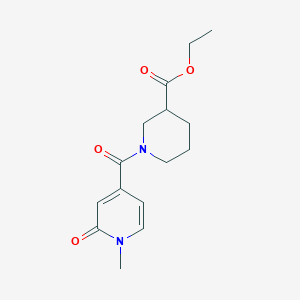
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate
描述
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 247.27 g/mol
- CAS Number : Not specifically listed in available databases.
The core structure includes a dihydropyridine moiety which is known for its role in various biological activities, particularly in the realm of medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens. A comparative study indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Properties
Research has indicated that compounds with similar structural features possess antiviral activity against various viruses. For example, β-amino acid moiety-containing heterocycles have been reported to exhibit antiviral effects against the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.
Anti-inflammatory Effects
The incorporation of piperidine derivatives has been linked to anti-inflammatory activities. Studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.
- Receptor Modulation : Some derivatives may interact with specific receptors involved in inflammation and immune response modulation.
- Biofilm Disruption : Certain studies highlight the ability of these compounds to disrupt biofilm formation, enhancing their efficacy against bacterial infections .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including those structurally related to this compound. The results indicated significant inhibition zones against both gram-positive and gram-negative bacteria, reinforcing the potential use of these compounds in treating infections .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Ethyl Derivative A | 0.22 | Excellent |
| Ethyl Derivative B | 0.45 | Moderate |
| Ethyl Derivative C | 0.75 | Low |
Case Study 2: Antiviral Activity
In vitro studies demonstrated that certain piperidine derivatives exhibited antiviral activity against HSV-1 with IC50 values significantly lower than those of standard antiviral agents. The introduction of ester groups was found to enhance the activity against viral strains .
| Compound | IC50 (μg/mL) | Virus Type |
|---|---|---|
| Piperidine Derivative X | 5.0 | HSV-1 |
| Piperidine Derivative Y | 8.5 | VSV |
属性
IUPAC Name |
ethyl 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(20)12-5-4-7-17(10-12)14(19)11-6-8-16(2)13(18)9-11/h6,8-9,12H,3-5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBOKKIPORVSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















